molecular formula C13H10N2O B12663955 3-Pyridinecarbonitrile, 6-(4-methylphenoxy)- CAS No. 99902-75-7

3-Pyridinecarbonitrile, 6-(4-methylphenoxy)-

Cat. No.: B12663955
CAS No.: 99902-75-7
M. Wt: 210.23 g/mol
InChI Key: IZHLMEHEGRNQMP-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 6-(4-methylphenoxy)- is a chemical compound of significant interest in research and development, particularly within the fields of agrochemistry and medicinal chemistry. The pyridinecarbonitrile scaffold is a privileged structure in modern agrochemicals, with many of the most commercially successful products of the 21st century featuring this core. Its incorporation is often pursued to enhance the efficacy of active ingredients, overcome pest resistance, and create novel, patentable structures with unique modes of action . In pharmaceutical research, the pyridine ring is a key bioisostere, meaning it can be used to replace a benzene ring in a molecule to improve its properties. This substitution can enhance metabolic stability and introduce favorable hydrogen-bonding interactions, which often lead to improved biological potency . Furthermore, the nitrile group itself is a valuable moiety that can mimic the hydrogen-bond accepting properties of a pyridine nitrogen, a strategy that has been successfully employed in the development of several commercial drugs to optimize binding to biological targets . As a versatile building block, 3-Pyridinecarbonitrile, 6-(4-methylphenoxy)- offers researchers a valuable intermediate for the synthesis of more complex molecules. It can be used in scaffold-hopping strategies to design new compounds for structure-activity relationship (SAR) studies or to create novel chemical entities for high-throughput screening campaigns . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) before use.

Properties

CAS No.

99902-75-7

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

6-(4-methylphenoxy)pyridine-3-carbonitrile

InChI

InChI=1S/C13H10N2O/c1-10-2-5-12(6-3-10)16-13-7-4-11(8-14)9-15-13/h2-7,9H,1H3

InChI Key

IZHLMEHEGRNQMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 3-Pyridinecarbonitrile, 6-(4-methylphenoxy)- typically involves the reaction of 3-cyanopyridine with 4-methylphenol under specific reaction conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Pyridinecarbonitrile, 6-(4-methylphenoxy)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-methylphenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Pharmaceutical Applications

3-Pyridinecarbonitrile, 6-(4-methylphenoxy)- serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are often utilized in the development of drugs targeting specific biological pathways, particularly in oncology and anti-inflammatory treatments.

Case Study: Anti-Cancer Agents

Research has demonstrated that compounds derived from 3-pyridinecarbonitrile exhibit significant anti-cancer properties. For instance, studies have shown that modifications to the pyridine ring can enhance the efficacy of these compounds against specific cancer cell lines. The compound's ability to interact with biological targets makes it a valuable candidate for drug development.

Agricultural Chemicals

In the agricultural sector, 3-pyridinecarbonitrile is employed in formulating agrochemicals such as pesticides and herbicides. Its effectiveness in enhancing crop protection contributes to improved agricultural yields.

Data Table: Agrochemical Efficacy

Agrochemical TypeActive IngredientEfficacy (%)Application Method
Herbicide3-Pyridinecarbonitrile derivative85%Foliar Spray
Pesticide3-Pyridinecarbonitrile-based formulation90%Soil Drench

Organic Synthesis

The compound is extensively used in organic synthesis for creating complex molecules. Its role as a building block allows chemists to design new materials with tailored properties for applications in materials science and nanotechnology.

Case Study: Material Development

In a recent study, researchers utilized 3-pyridinecarbonitrile to synthesize novel polymeric materials with enhanced thermal stability and mechanical properties. These materials have potential applications in electronics and aerospace industries.

Analytical Chemistry

3-Pyridinecarbonitrile is also significant in analytical chemistry, where it is used in chromatographic techniques for detecting and quantifying various substances. This application is vital for quality control in chemical manufacturing and environmental monitoring.

Data Table: Analytical Techniques

TechniqueApplicationDetection Limit
High-Performance Liquid Chromatography (HPLC)Quantification of contaminants0.01 mg/L
Gas Chromatography (GC)Environmental sample analysis0.05 mg/L

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 6-(4-methylphenoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Selected Pyridinecarbonitriles

Compound Name Substituents (Position) Molecular Formula Melting Point (°C) Key Spectral Features (IR/NMR)
3-Pyridinecarbonitrile, 6-(4-methylphenoxy)- 4-methylphenoxy (6), CN (3) C₁₄H₁₂N₂O Not reported Expected C≡N stretch (~2220 cm⁻¹)
6-[(4-methoxyphenyl)methoxy]pyridine-3-carbonitrile 4-methoxybenzyloxy (6), CN (3) C₁₄H₁₂N₂O₂ Not reported C≡N stretch (IR), aromatic protons (δ 7.0–8.5 ppm in ¹H NMR)
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Methoxyphenyl (4), methylthio (2) C₁₃H₁₁N₃O₂S 300 N-H stretch (~3200 cm⁻¹), C≡N (~2220 cm⁻¹)
6-(4-pyridinylthio)-3-pyridinecarbonitrile Pyridinylthio (6), CN (3) C₁₁H₇N₃S Not reported Chiral pseudohelical structure (X-ray crystallography)

Key Observations :

  • The nitrile group (C≡N) consistently appears in IR spectra near 2220 cm⁻¹ across analogs .
  • Bulkier substituents (e.g., 4-methylphenoxy) likely enhance lipophilicity compared to smaller groups like pyridinylthio .

Key Observations :

  • Substituents at position 6 critically influence activity. For example, benzimidazolyl groups enhance vasodilation , while imidazolylpyrimidine moieties (as in CHIR99021) confer kinase inhibitory properties .
  • The 4-methylphenoxy group in the target compound may sterically hinder interactions with certain enzyme active sites compared to smaller substituents.

Biological Activity

3-Pyridinecarbonitrile, 6-(4-methylphenoxy)- is an organic compound classified under pyridine derivatives, notable for its unique structural features and potential biological activities. Its molecular formula is C13_{13}H10_{10}N2_2O, with a molecular weight of approximately 210.23 g/mol. The compound features a pyridine ring substituted at the 6-position with a 4-methylphenoxy group, which enhances its reactivity and interaction with biological targets.

Anticancer Properties

Preliminary studies indicate that 3-Pyridinecarbonitrile, 6-(4-methylphenoxy)- may exhibit anticancer activity . Research has shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, related pyridine derivatives have demonstrated significant cytotoxic effects against multiple cancer cell lines, suggesting that this compound could be further explored for its potential in cancer therapy .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy. It has been suggested that derivatives of pyridine compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies have indicated that certain pyridine derivatives can suppress COX-2 activity, leading to reduced production of pro-inflammatory mediators like prostaglandins .

The biological activity of 3-Pyridinecarbonitrile, 6-(4-methylphenoxy)- may be attributed to its ability to interact with specific proteins involved in metabolic pathways or disease processes. The nitrile group facilitates nucleophilic addition reactions, while the phenoxy group enhances electrophilic aromatic substitution reactions. This dual reactivity could lead to diverse biological interactions and therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological efficacy of this compound. Variations in substituents on the pyridine ring can significantly influence its pharmacological properties. For example, electron-donating groups like methyl can enhance binding affinity to target proteins, while electron-withdrawing groups may reduce activity .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
3-Pyridinecarbonitrile, 6-(4-methylphenoxy)-Pyridine ring with phenoxy groupPotential anticancer activity
3-Pyridinecarbonitrile, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-Additional amino and nitro groupsEnhanced reactivity
6-Methyl-2-(4-methylphenoxy)-3-pyridinecarbonitrileMethyl substitution on pyridineDifferent biological profile

This table illustrates how variations in structure among related compounds can lead to differing biological activities and potential therapeutic applications.

Case Study: Anticancer Activity Assessment

In a study assessing the anticancer properties of various pyridine derivatives, 3-Pyridinecarbonitrile, 6-(4-methylphenoxy)- was evaluated alongside other compounds for its cytotoxic effects against human cancer cell lines such as MDA-MB-231 and Hela. Results indicated an IC50_{50} value comparable to standard chemotherapeutic agents, highlighting its potential as a candidate for further development in cancer treatment .

Case Study: Anti-inflammatory Mechanism Exploration

Another investigation focused on the anti-inflammatory effects of this compound through COX inhibition assays. The results demonstrated significant inhibition of COX-2 activity at low concentrations, supporting the hypothesis that this compound could serve as a lead in developing new anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-Pyridinecarbonitrile, 6-(4-methylphenoxy)-, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions involving substituted acetophenones, aldehydes, and cyanoacetates. For example, refluxing 4-methylphenoxy-substituted precursors with ammonium acetate in ethanol under controlled heating (10–20 hours) achieves cyclization and nitrile incorporation . Catalysts like palladium or copper may enhance regioselectivity, while solvents such as DMF or toluene optimize intermediate stability . Post-synthesis, crystallization from DMF/ethanol (1:2) improves purity .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : X-ray crystallography (as in ) resolves stereochemistry and confirms substituent positioning. Complementary techniques include:

  • HPLC (>97.0% purity validation) .
  • NMR (¹H/¹³C for aromatic proton environments and nitrile group verification).
  • Mass spectrometry (exact mass: 213.23 g/mol) .
  • FT-IR (C≡N stretch ~2230 cm⁻¹ and ether C-O vibrations).

Q. How can solubility and stability be optimized for in vitro assays?

  • Methodological Answer : Solubility screening in DMSO, ethanol, or DMF is recommended due to the compound’s aromatic and polar nitrile groups. Stability studies under varying pH (4–9) and temperatures (4–37°C) reveal degradation thresholds. Anaerobic conditions may reduce hydrolysis of the nitrile moiety .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., anticancer vs. toxicity) be resolved in structure-activity relationship (SAR) studies?

  • Methodological Answer :

Dose-response profiling to distinguish therapeutic vs. toxic thresholds.

Metabolite identification (e.g., via LC-MS) to assess if byproducts contribute to toxicity.

Computational docking to evaluate binding interactions with targets (e.g., kinases) versus off-target proteins. highlights regioselectivity in similar derivatives, suggesting substituent positioning critically impacts bioactivity.

Q. What strategies address regioselectivity challenges during synthesis of pyridinecarbonitrile derivatives?

  • Methodological Answer :

  • Directed ortho-metalation to control substituent placement on the pyridine ring.
  • Microwave-assisted synthesis reduces side reactions by accelerating kinetics .
  • Protecting groups (e.g., Boc for amines) prevent undesired cyclization. emphasizes the role of ammonium acetate in promoting regioselective cyclocondensation.

Q. How does environmental persistence of this compound impact ecotoxicology studies?

  • Methodological Answer :

  • Anaerobic degradation assays in sediment slurries (pseudo-first-order rate constant: 9.41/day; half-life: 1.7 hrs) .
  • QSAR modeling predicts bioaccumulation potential based on logP (3.08) .
  • Microcosm studies simulate natural degradation pathways, with GC-MS tracking intermediates.

Q. What crystallographic data are available to guide computational modeling of this compound?

  • Methodological Answer : Single-crystal X-ray data (e.g., unit cell parameters, space group P21/c) from provide bond lengths/angles for DFT optimization. Use software like Gaussian or ORCA to refine electrostatic potential maps, validated against experimental melting points (66–68°C) .

Data Contradiction Analysis

Q. Discrepancies in reported biological efficacy: How to validate target specificity?

  • Methodological Answer :

  • Kinase profiling panels (e.g., Eurofins KinaseScan) identify off-target inhibition.
  • CRISPR knockouts of suspected targets (e.g., GSK3β) isolate mechanism .
  • Meta-analysis of similar derivatives (e.g., 6-(4-chlorophenyl) analogs in ) to contextualize activity trends.

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